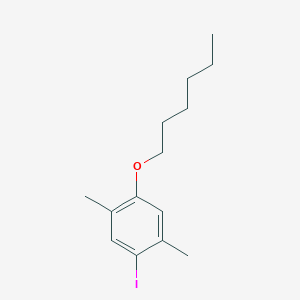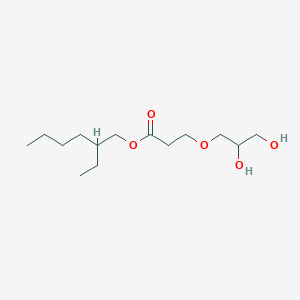![molecular formula C24H26O4Si2 B14181430 6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione CAS No. 919782-49-3](/img/structure/B14181430.png)
6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione is a chemical compound with the molecular formula C24H26O4Si2 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two trimethylsilyl groups attached to the oxygen atoms at positions 6 and 11 of the tetracene-5,12-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione typically involves the reaction of tetracene-5,12-dione with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Tetracene-5,12-dione+2(Trimethylsilyl chloride)→this compound+2(Hydrochloric acid)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroquinones or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the trimethylsilyl groups.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific proteins or pathways involved in disease.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit specific enzymes involved in cellular processes, leading to cytotoxic effects. The exact pathways and molecular targets are still under investigation, but studies have shown its potential to induce apoptosis in cancer cells through caspase activation and DNA damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracene-5,12-dione: The parent compound without the trimethylsilyl groups.
6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione: A similar compound with trimethylsilyl groups at different positions.
5,12-Dihydrotetracene-5,12-dione: A reduced form of tetracene-5,12-dione.
Uniqueness
6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione is unique due to the presence of trimethylsilyl groups, which enhance its stability and solubility
Propriétés
Numéro CAS |
919782-49-3 |
|---|---|
Formule moléculaire |
C24H26O4Si2 |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
6,11-bis(trimethylsilyloxy)tetracene-5,12-dione |
InChI |
InChI=1S/C24H26O4Si2/c1-29(2,3)27-23-17-13-9-10-14-18(17)24(28-30(4,5)6)20-19(23)21(25)15-11-7-8-12-16(15)22(20)26/h7-14H,1-6H3 |
Clé InChI |
QMLBPTMUYMAMMU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=C2C(=C(C3=CC=CC=C31)O[Si](C)(C)C)C(=O)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate](/img/structure/B14181352.png)



![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)
![1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one](/img/structure/B14181383.png)

![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)

![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)
![4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile](/img/structure/B14181411.png)

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B14181429.png)
